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FK BINDING PROTEIN - 131144-19-9

FK BINDING PROTEIN

Catalog Number: EVT-1520633
CAS Number: 131144-19-9
Molecular Formula: C9H16O
Molecular Weight: 0
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Product Introduction

Overview

FK506-binding proteins are a family of proteins that play critical roles in various biological processes, including protein folding, cellular signaling, and transcription regulation. These proteins are characterized by their ability to bind the immunosuppressive drug FK506 (tacrolimus) and other similar compounds. The FK506-binding protein family is diverse, comprising multiple members with distinct functions and structural features.

Source

FK506-binding proteins were initially identified in the context of immunosuppression, particularly their interaction with the immunophilin FK506. This discovery has led to extensive research into their biochemical properties and physiological roles. The primary source of information on FK506-binding proteins includes peer-reviewed articles, databases such as the National Center for Biotechnology Information, and structural biology resources.

Classification

FK506-binding proteins can be classified based on their structural domains and functional characteristics. They are generally divided into two main groups: those with tetratricopeptide repeat (TPR) domains and those without. The classification is further refined into subgroups based on the presence of additional functional domains such as EF-hand motifs and calcium-binding regions.

Synthesis Analysis

Methods

The synthesis of FK506-binding proteins typically involves recombinant DNA technology. Cloning techniques are used to insert the gene encoding the desired FK506-binding protein into an expression vector, which is then introduced into host cells for protein production. Common host systems include bacteria (e.g., Escherichia coli), yeast, and mammalian cell lines.

Technical Details

Purification of FK506-binding proteins often employs chromatographic techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography. For example, the purification process for FKBP12 involves several steps including DEAE chromatography, gel filtration, and hydrophobic interaction chromatography . These methods help isolate the protein in a functional form suitable for further analysis.

Molecular Structure Analysis

Structure

FK506-binding proteins typically exhibit a conserved structure characterized by a core FKBP domain that facilitates ligand binding. The structure includes a peptidyl-prolyl isomerase domain responsible for catalyzing the cis-trans isomerization of proline residues in polypeptides. The tertiary structures of these proteins have been elucidated using X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

For instance, the crystal structure of FKBP12 reveals a compact fold with a well-defined binding pocket for FK506. Structural studies have shown that variations in the amino acid composition at key positions can significantly affect ligand affinity and specificity .

Chemical Reactions Analysis

Reactions

FK506-binding proteins are primarily known for their peptidyl-prolyl isomerase activity, which facilitates the folding of nascent polypeptides by catalyzing the interconversion between cis and trans forms of proline residues. This activity is crucial for proper protein conformation and function.

Technical Details

The catalytic mechanism involves substrate binding to the active site of the FK506-binding protein, where specific residues stabilize the transition state during isomerization . Mutational analysis has identified critical residues that contribute to both catalytic efficiency and ligand binding affinity .

Mechanism of Action

Process

The mechanism of action of FK506-binding proteins involves their interaction with various substrates, including other proteins and small molecules. Upon binding to ligands such as FK506 or rapamycin, these proteins undergo conformational changes that modulate their activity.

Data

For example, FKBP12 binds to calcineurin in a complex that regulates calcium-dependent signaling pathways. The binding of FK506 disrupts this interaction, leading to immunosuppressive effects by inhibiting T-cell activation .

Physical and Chemical Properties Analysis

Physical Properties

FK506-binding proteins are generally soluble in aqueous buffers at physiological pH and exhibit stability under various conditions. Their molecular weights vary depending on the specific member within the family; for instance, FKBP12 has a molecular weight of approximately 12 kDa.

Chemical Properties

Chemically, FK506-binding proteins contain several functional groups that participate in ligand interactions. The binding affinity for ligands like FK506 is influenced by hydrophobic interactions and hydrogen bonding within the binding pocket .

Relevant data indicate that modifications to ligand structures can lead to significant changes in binding affinity and specificity.

Applications

Scientific Uses

FK506-binding proteins have diverse applications in scientific research and medicine:

  • Molecular Tools: They are utilized as tools for studying protein interactions and localization within cellular systems.
  • Drug Development: Their role as targets for immunosuppressive drugs has made them important in transplant medicine.
  • Biotechnology: Researchers exploit their properties in various biotechnological applications such as protein engineering and therapeutic development.
Structural Biology of FK Binding Proteins

Domain Architecture and Conserved Motifs in FKBPs

FK506-binding proteins (FKBPs) are characterized by a modular domain organization that enables diverse cellular functions. Their structural complexity ranges from single-domain proteins to multi-domain assemblies.

FKBP-Type Peptidyl-Prolyl Isomerase (PPIase) Core Domain

The FKBP-type PPIase domain is the defining feature of this protein family, typically spanning ~100 amino acids and adopting a conserved β-sheet-rich fold. This domain catalyzes cis-trans isomerization of peptidyl-prolyl bonds—a rate-limiting step in protein folding. The catalytic site harbors conserved residues (e.g., Tyr/Phe, Asp, Arg, His) that coordinate substrate proline residues. In FKBP12, the minimal archetypal FKBP, this domain constitutes almost the entire protein [1] [2]. Larger FKBPs incorporate additional domains while retaining one or more FKBP-type PPIase domains, though not all remain enzymatically active. For example, wheat FKBP73 contains three FK domains (wFK731–3), but only wFK731 retains PPIase activity due to critical deletions in the hydrophobic pockets of wFK732 and wFK733 [4].

Tetratricopeptide Repeat (TPR) Domains in Large FKBPs

Multi-domain FKBPs like FKBP51, FKBP52, and dFKBP59 (Drosophila) feature C-terminal tetratricopeptide repeat (TPR) motifs. These degenerate 34-amino-acid repeats form a helical groove that recognizes the C-terminal MEEVD motif of heat shock protein 90 (Hsp90). This interaction integrates FKBPs into chaperone complexes regulating steroid receptor maturation, trafficking, and degradation. The TPR domain is absent in smaller FKBPs (e.g., FKBP12, FKBP25) but essential for the co-chaperone functions of larger isoforms [3] [7] [9].

Divergent Structural Features in Non-Canonical FKBPs

Several FKBPs exhibit domain innovations that enable specialized functions:

  • FKBP14 (Drosophila/mammals) contains EF-hand motifs for Ca²⁺ sensing, linking calcium signaling to protein folding [7].
  • FKBP39 (Drosophila) and FKBP25 (mammals) possess nucleic acid-binding domains (e.g., cwf/cwc superfamily), enabling chromatin remodeling and pre-mRNA splicing [1] [3].
  • Plant FKBPs (e.g., Arabidopsis FKBP42) integrate membrane-spanning regions for vacuolar targeting [4] [10].

Table 1: Domain Architectures of Representative FKBPs

ProteinOrganismFK DomainsAdditional Domains/MotifsFunctional Implications
FKBP12Human1NoneCalcineurin inhibition, RyR regulation
FKBP52Human2TPR × 3Hsp90-dependent steroid receptor signaling
FKBP73Wheat3NonewFK731 active; wFK732/3 inactive
dFKBP59Drosophila1TPRHsp90 co-chaperone activity
FKBP14Drosophila1EF-handER Ca²⁺ sensing, Notch regulation

Crystallographic Analysis of Ligand-Binding Pockets

Structural studies reveal how FKBPs selectively engage immunosuppressants, substrates, and partner proteins.

FK506/Rapamycin Binding Interfaces

The FKBP12-FK506 complex (resolved at 1.7 Å) shows FK506 adopting a compact conformation within a hydrophobic pocket lined by Tyr⁸², Phe⁴⁶, and Trp⁵⁹. Five hydrogen bonds stabilize the complex, including an unusual carbonyl interaction with His⁸⁷. Remarkably, FK506’s bound conformation differs significantly from its unbound state, illustrating ligand adaptability [2]. In the FKBP12-rapamycin-FRB ternary complex, rapamycin acts as a "molecular glue": its FKBP12-binding domain occupies the PPIase pocket, while the effector domain docks onto the FRB domain of mTOR/FRAP, sterically inhibiting kinase activity [5].

Hydrophobic Pocket Conformations and Substrate Specificity

Despite shared folds, FKBP isoforms exhibit distinct pocket properties:

  • FKBP12 and FKBP12.6 have deep, rigid pockets ideal for FK506/rapamycin (Kd ~0.2–0.4 nM) [10].
  • FKBP38 lacks key aromatic residues (e.g., Phe⁴⁶ equivalent), reducing FK506 affinity by >100-fold [10].
  • FKBP52’s FK1 domain has a partially occluded pocket in crystal structures, explaining its lower drug affinity versus FKBP12. Molecular dynamics suggest transient pocket opening enables ligand access [9].
  • Non-canonical pockets in FK2 domains (e.g., FKBP51/52) lack catalytic residues but may regulate inter-domain communication [8] [9].

Table 2: Ligand-Binding Properties of Select FKBP Domains

FKBP DomainLigandAffinity (Kd)Key Binding ResiduesStructural Features
FKBP12 (human)FK5060.4 nMTyr⁸², Phe⁴⁶, Trp⁵⁹, His⁸⁷Deep hydrophobic pocket, 5 H-bonds
FKBP12.6 (human)FK5060.2 nMSimilar to FKBP12Near-identical pocket to FKBP12
FKBP52 FK1 (human)Rapamycin12 nMTyr¹¹³, Phe⁹⁷, Trp¹¹⁰Partially occluded; flexible β4-β5 loop
FKBP38 (human)FK506420 nMTrp⁷⁹, Leu⁹⁰ (no Phe⁴⁶ equivalent)Shallow pocket, reduced hydrophobicity
wFK73_1 (wheat)FK506ActiveConserved catalytic residuesCanonical PPIase pocket

Comparative Structural Dynamics Across FKBP Isoforms

Conformational plasticity and inter-domain dynamics underpin functional divergence among FKBP isoforms.

Inter-Domain Flexibility in Multi-Domain FKBPs

FKBP52’s FK1-FK2 segment exhibits remarkable hinge flexibility. Crystallography of its FK1-FK2 fragment revealed three distinct conformers with inter-domain rotations up to 172°. The linker (Lys¹³⁸–Glu¹⁴⁰) acts as a flexible tether, allowing FK1 to adopt orientations that position its functional surfaces (e.g., β4–β5 loop) toward Hsp90 or client proteins. This plasticity may enable FK1 to "reach" client-bound Hsp90 complexes [9]. In contrast, FKBP51 favors a single, closed conformation stabilized by hydrophobic interfaces, potentially explaining its antagonistic effects on steroid receptors compared to FKBP52 [8] [9].

Isoform-Specific Stability and Degradation

Human FKBP51 isoforms exhibit divergent half-lives and localization:

  • Isoform 1 (475 aa, full-length): Half-life ~8 hours; cytosolic/nuclear.
  • Isoform 2 (268 aa, truncated): Half-life ~4 hours; accumulates in subnuclear foci.Isoform 2 lacks TPR domains and unique C-terminal sequences. Its rapid degradation may fine-tune stress responses during glucocorticoid signaling [8].

Post-Translational Modifications Regulating Dynamics

Phosphorylation modulates FKBP conformation and interactions:

  • FKBP52 Thr¹⁴³ (loop in FK2 domain) forms hydrogen bonds stabilizing the FK1-FK2 interface. Casein kinase II phosphorylation disrupts these bonds, weakening inter-domain contacts and reducing FKBP52’s enhancement of steroid receptor activity [9].
  • FKBP12 Tyr⁸² phosphorylation alters FK506 affinity and calcineurin inhibition [10].

Table 3: Structural and Dynamic Properties of Key FKBP Isoforms

FKBP IsoformInter-Domain FlexibilityStability (Half-Life)Regulatory PTMsFunctional Consequence
FKBP52 (human)High (multiple FK1-FK2 conformers)~8 hoursThr¹⁴³ phosphorylationModulates Hsp90-client interactions
FKBP51 (human)Low (single closed conformer)~8 hours (Iso1)UnknownStabilizes inhibitory GR complexes
FKBP51 Iso2 (human)N/A (lacks TPR)~4 hoursNone characterizedRapid turnover in stress response
FKBP12 (human)Rigid single domain>24 hoursTyr⁸² phosphorylationAlters FK506/calcineurin affinity

Properties

CAS Number

131144-19-9

Product Name

FK BINDING PROTEIN

Molecular Formula

C9H16O

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